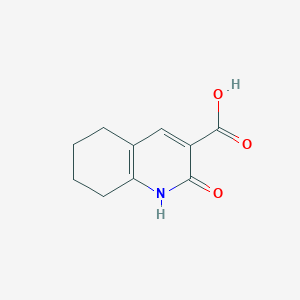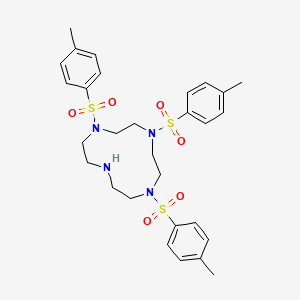
1,4,7-三甲苯磺酰基-1,4,7,10-四氮杂环十二烷
描述
科学研究应用
生物医学成像
1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸 (DOTA) 对诊断成像领域产生了重大影响 . 它并不是医学诊断中唯一使用的金属螯合物,但它是唯一一种对所有主要成像模式(包括磁共振 (MR)、正电子发射断层扫描 (PET)、单光子发射计算机断层扫描 (SPECT) 和荧光成像)产生重大影响的金属螯合物 .
金属离子的多功能性
DOTA 与多种金属离子形成络合物的多功能性是其广泛应用的关键因素 . DOTA 的主要用途是与镧系金属系列配合,如用于 MRI 的钆、用于荧光的铕和铽,以及用于近红外成像的钕 .
疾病状态的改变
DOTA 能够轻松地针对不同的疾病状态进行修饰,这推动了对 DOTA 化学及其取代基侧臂修饰的研究,以创建功能性、靶向性和双模态成像剂 .
与肽的偶联
DOTA 能够轻松地与肽偶联,从而产生了在 PET、SPECT 和放射治疗领域中发现的靶向成像剂 . 这些模式使用各种与 DOTA 形成络合物的放射性金属,例如临床 PET 扫描中使用的 64Cu 和 68Ga、用于 SPECT 和放射治疗的 111In 和 90Y .
靶向特异性含金属试剂的构建
双功能 DOTA 衍生物及其与肽的偶联已成为构建靶向特异性含金属试剂(包括靶向 MRI 造影剂和诊断和治疗性放射性药物)的既定策略 .
蛋白质结构和功能研究
1,4,7,10-四甲苯磺酰基-1,4,7,10-四氮杂环十二烷在各个领域都有效用。 它为蛋白质结构和功能方面的研究做出了贡献 .
核酸结构和功能的探索
作用机制
Target of Action
The primary targets of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane are proteins and nucleic acids . The compound specifically binds to the surfaces of these biomolecules, which play crucial roles in various biological processes .
Mode of Action
The interaction of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane with its targets involves specific binding to their surfaces . This binding results in alterations to the conformation and function of the proteins and nucleic acids .
Result of Action
The molecular and cellular effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane’s action are likely to be diverse, given its interaction with proteins and nucleic acids . By altering the conformation and function of these biomolecules, the compound could potentially influence a wide range of cellular processes .
生化分析
Biochemical Properties
1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of metal-ligand complexes. These interactions are essential for catalyzing biochemical reactions and stabilizing reactive intermediates. For instance, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can interact with metalloproteins, enhancing their catalytic efficiency and stability .
Cellular Effects
1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular functions. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Molecular Mechanism
The molecular mechanism of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can activate other enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can have sustained effects on cellular functions, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation .
Metabolic Pathways
1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. Additionally, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can affect the levels of key metabolites, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, it may bind to membrane transporters, allowing its entry into cells, or interact with cytoplasmic proteins, directing its distribution within the cell .
Subcellular Localization
The subcellular localization of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can be synthesized through a multi-step process starting from 1,4,7,10-tetraazacyclododecane. The synthesis involves the selective tosylation of the nitrogen atoms in the macrocycle. The reaction typically uses tosyl chloride (TsCl) as the tosylating agent and a base such as triethylamine (TEA) to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane (DCM
属性
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXJEODHPCMQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327700 | |
| Record name | NSC677645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94530-07-1 | |
| Record name | NSC677645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
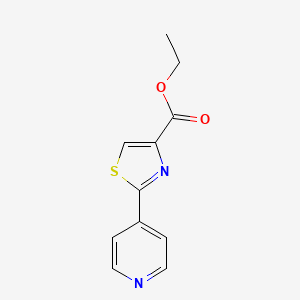
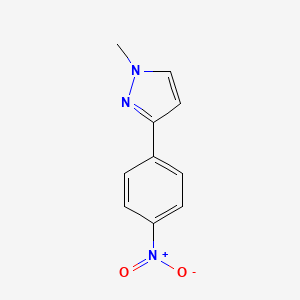


![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

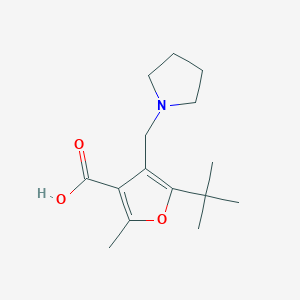
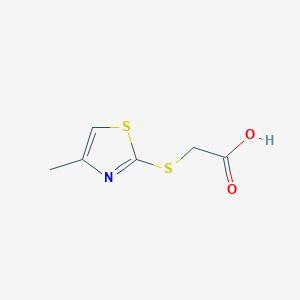
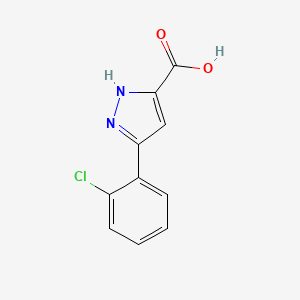
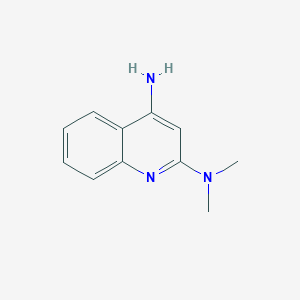
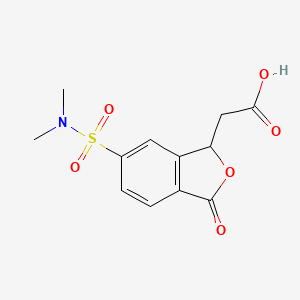
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)
